![molecular formula C17H21NO2 B14009538 N-[2-(1,4-dimethyl-6,7,8,9-tetrahydrodibenzofuran-3-yl)ethyl]formamide CAS No. 23018-24-8](/img/structure/B14009538.png)
N-[2-(1,4-dimethyl-6,7,8,9-tetrahydrodibenzofuran-3-yl)ethyl]formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1,4-dimethyl-6,7,8,9-tetrahydrodibenzofuran-3-yl)ethyl]formamide is an organic compound with a complex structure that includes a dibenzofuran core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,4-dimethyl-6,7,8,9-tetrahydrodibenzofuran-3-yl)ethyl]formamide typically involves multiple steps. One common method includes the initial formation of the dibenzofuran core, followed by the introduction of the ethyl group and subsequent formylation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(1,4-dimethyl-6,7,8,9-tetrahydrodibenzofuran-3-yl)ethyl]formamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
N-[2-(1,4-dimethyl-6,7,8,9-tetrahydrodibenzofuran-3-yl)ethyl]formamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N-[2-(1,4-dimethyl-6,7,8,9-tetrahydrodibenzofuran-3-yl)ethyl]formamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other dibenzofuran derivatives and formamide-containing molecules. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity.
Uniqueness
N-[2-(1,4-dimethyl-6,7,8,9-tetrahydrodibenzofuran-3-yl)ethyl]formamide is unique due to its specific combination of a dibenzofuran core with an ethyl formamide group
Eigenschaften
CAS-Nummer |
23018-24-8 |
|---|---|
Molekularformel |
C17H21NO2 |
Molekulargewicht |
271.35 g/mol |
IUPAC-Name |
N-[2-(1,4-dimethyl-6,7,8,9-tetrahydrodibenzofuran-3-yl)ethyl]formamide |
InChI |
InChI=1S/C17H21NO2/c1-11-9-13(7-8-18-10-19)12(2)17-16(11)14-5-3-4-6-15(14)20-17/h9-10H,3-8H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
POEPMSIZLHKAEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C2=C1C3=C(O2)CCCC3)C)CCNC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


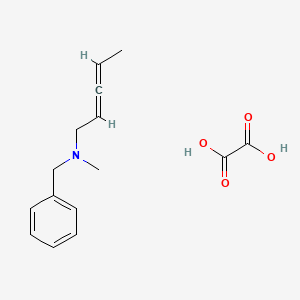
![2-[[4-(2-Methoxyphenyl)-5-(naphthalen-1-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B14009460.png)


![n-(Propan-2-yl)-n-[2-(prop-2-en-1-yloxy)ethyl]propan-2-amine](/img/structure/B14009480.png)
![1-[Butyl(2-dibutylphosphorylethyl)phosphoryl]butane](/img/structure/B14009482.png)
![2-({[4-(Piperidin-1-ylsulfonyl)phenyl]carbamoyl}oxy)benzoic acid](/img/structure/B14009483.png)
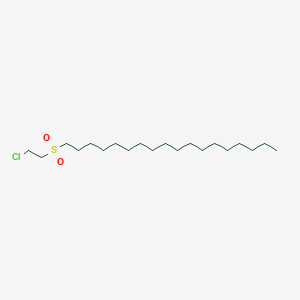
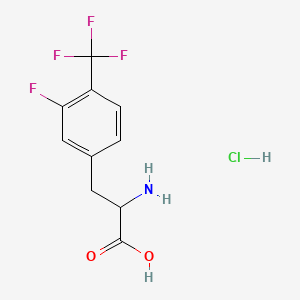
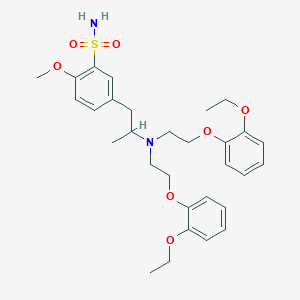
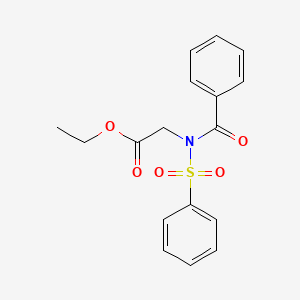
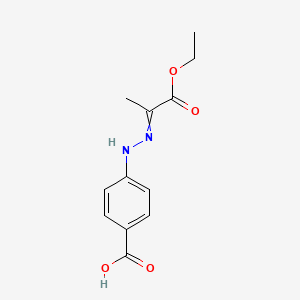

![5-Bromo-7-methoxypyrazolo[1,5-a]pyridine](/img/structure/B14009512.png)
